6-(3-Oxopiperazin-1-YL)pyridine-3-carbaldehyde
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Overview
Description
6-(3-Oxopiperazin-1-YL)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is notable for its unique structure, which includes a piperazine ring attached to a pyridine ring, with an aldehyde group at the 3-position of the pyridine ring and a ketone group at the 3-position of the piperazine ring .
Preparation Methods
The synthesis of 6-(3-Oxopiperazin-1-YL)pyridine-3-carbaldehyde typically involves the reaction of piperazine derivatives with pyridine-3-carbaldehyde under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-(3-Oxopiperazin-1-YL)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(3-Oxopiperazin-1-YL)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Oxopiperazin-1-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to changes in their function. The piperazine ring may also interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
6-(3-Oxopiperazin-1-YL)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-(3-oxopiperazin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11N3O2/c14-7-8-1-2-9(12-5-8)13-4-3-11-10(15)6-13/h1-2,5,7H,3-4,6H2,(H,11,15) |
InChI Key |
DNCUKAJNVOGSCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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